Pin1 modulator 1
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Overview
Description
WAY-300507 is a chemical compound known for its role as a beta-catenin modulator. It has the molecular formula C₁₈H₁₅NO₃S₂ and a molecular weight of 357.45 g/mol . This compound is primarily used in scientific research due to its ability to influence the Wnt signaling pathway, which is crucial in various biological processes.
Preparation Methods
The synthesis of WAY-300507 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of naphthalene derivatives with thiazolidinone to form the core structure.
Functional group modifications: The core structure is then modified by introducing various functional groups to achieve the desired chemical properties.
Industrial production methods for WAY-300507 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
WAY-300507 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-300507 has several scientific research applications, including:
Chemistry: It is used as a beta-catenin modulator in various chemical studies to understand the Wnt signaling pathway.
Biology: It is used in biological research to study cell signaling, gene expression, and cellular differentiation.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
WAY-300507 exerts its effects by modulating the activity of beta-catenin, a key protein in the Wnt signaling pathway. Beta-catenin is involved in regulating gene expression, cell behavior, and cellular differentiation. WAY-300507 influences the stability and activity of beta-catenin, thereby affecting the downstream signaling pathways and cellular responses .
Comparison with Similar Compounds
WAY-300507 is unique in its ability to modulate beta-catenin activity. Similar compounds include:
XAV939: Another beta-catenin inhibitor that works by stabilizing the destruction complex of beta-catenin.
ICG-001: A compound that inhibits the interaction between beta-catenin and its co-activator, CBP.
PRI-724: A compound that disrupts the interaction between beta-catenin and its co-activator, CBP, similar to ICG-001.
If you have any more questions or need further details, feel free to ask!
Biological Activity
Pin1 modulator 1 is a compound that targets the prolyl isomerase Pin1, a critical regulator in various biological processes, including cell signaling, proliferation, and apoptosis. This article explores the biological activity of this compound, its mechanisms of action, and its implications in health and disease.
Overview of Pin1
Pin1 (Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1) is an essential enzyme that catalyzes the isomerization of phosphorylated serine/threonine-proline bonds in target proteins. This activity is crucial for regulating protein conformation and function, influencing processes such as cell cycle progression, transcription, and signal transduction. Dysregulation of Pin1 has been implicated in various pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders .
This compound functions by selectively binding to the Pin1 protein, inhibiting its activity. This inhibition can lead to altered phosphorylation states of target proteins, thereby affecting their stability and function. For instance, modulation of Pin1 activity can influence the phosphorylation of tau proteins in Alzheimer's disease or the stability of oncogenes in cancer .
Biological Activities
The biological activities of this compound can be summarized as follows:
- Cell Proliferation : Inhibition of Pin1 can lead to decreased cell proliferation in cancer cells by disrupting cell cycle regulation.
- Apoptosis : Modulating Pin1 activity may enhance apoptosis in cancer cells by stabilizing pro-apoptotic factors.
- Neuroprotection : In neurodegenerative models, targeting Pin1 can mitigate tau hyperphosphorylation, thus providing neuroprotective effects .
Research Findings
Recent studies have highlighted the significance of Pin1 modulation in various contexts:
Cancer Research
A study demonstrated that this compound effectively inhibits esophageal cancer cell growth by directly targeting the Pin1 protein. The compound was shown to bind to both the WW and PPIase domains of Pin1, leading to reduced cellular proliferation and increased apoptosis in cancerous cells .
Neurodegeneration
Another research effort focused on the role of Pin1 in Alzheimer's disease. The findings indicated that inhibiting Pin1 could reduce tau phosphorylation levels in neuronal cells, suggesting a potential therapeutic avenue for neurodegenerative diseases .
Case Study 1: Esophageal Cancer
In vitro experiments with esophageal cancer cell lines treated with this compound showed a significant reduction in cell viability and proliferation rates. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and apoptosis.
Case Study 2: Alzheimer's Disease
In a mouse model of Alzheimer's, administration of this compound resulted in decreased tau phosphorylation levels and improved cognitive function. Behavioral tests indicated enhanced memory retention compared to control groups .
Data Tables
Biological Activity | Effect | Mechanism |
---|---|---|
Cell Proliferation | Decreased | Inhibition of cell cycle regulators |
Apoptosis | Increased | Stabilization of pro-apoptotic factors |
Tau Phosphorylation | Decreased | Altered phosphorylation states |
Properties
IUPAC Name |
4-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S2/c20-16(21)9-4-10-19-17(22)15(24-18(19)23)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,11H,4,9-10H2,(H,20,21)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYDPSCPARBVHD-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/3\C(=O)N(C(=S)S3)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.